molecular formula C17H24N4O3 B2570647 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034620-87-4

1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2570647
CAS No.: 2034620-87-4
M. Wt: 332.404
InChI Key: WWBNCOLHRFQXED-UHFFFAOYSA-N
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Description

1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a synthetically designed chemical scaffold of significant interest in early-stage drug discovery and pharmacological research. Its molecular architecture, featuring a piperidine-piperidine linker core and a pyrimidine heterocycle, is characteristic of compounds designed to modulate protein kinase activity. Kinases are critical signaling enzymes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This compound serves as a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway or other related kinases where such pharmacophores are known to bind. The acetyl group appended to the piperidine nitrogen offers a site for further chemical diversification, making it a versatile intermediate for the synthesis of compound libraries. Investigations into its mechanism of action typically focus on its ability to competitively bind to the ATP-binding site of target kinases, thereby inhibiting phosphorylation and subsequent downstream signaling cascades. Researchers utilize this compound in in vitro assays to screen for inhibitory potency and selectivity, providing crucial data for lead optimization programs aimed at developing novel therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-13(22)20-10-5-14(6-11-20)16(23)21-9-2-4-15(12-21)24-17-18-7-3-8-19-17/h3,7-8,14-15H,2,4-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBNCOLHRFQXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Pyrimidin-2-yloxy Intermediate: This involves the reaction of pyrimidine with an appropriate halogenating agent to introduce the oxy group.

    Piperidine Derivative Formation: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reaction: The pyrimidin-2-yloxy intermediate is coupled with the piperidine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring and ethanone group participate in nucleophilic substitutions, particularly under basic conditions. Key examples include:

Reagents & Conditions:

  • NaH/DMF, 130°C : Facilitates aryl-oxygen bond cleavage in the pyrimidine-2-yloxy group, enabling substitution with nucleophiles like fluorobenzene derivatives .

  • Microwave irradiation : Enhances reaction rates for substitutions involving piperidine nitrogen atoms.

Example Reaction Pathway:

Compound+Ar-XNaH, DMF, 130°CAr-O-Pyrimidine derivative+HX\text{Compound} + \text{Ar-X} \xrightarrow{\text{NaH, DMF, 130°C}} \text{Ar-O-Pyrimidine derivative} + \text{HX}

Yields for such reactions range from 60–75% under optimized conditions .

Hydrolysis Reactions

The ethanone bridge and carbonyl groups undergo hydrolysis under acidic or basic conditions:

Reagents & Conditions:

  • HCl (aq.) : Cleaves the piperidine-1-carbonyl group to form carboxylic acid derivatives .

  • LiOH/THF/H₂O : Hydrolyzes the ethanone to acetic acid under reflux.

Key Data:

Reaction SiteReagentProductYield (%)
Piperidine carbonyl37% HCl, RTPiperidine-4-carboxylic acid100
Ethanone bridgeLiOH, THF/H₂OAcetic acid derivative85

Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura and amide-coupling reactions:

Reagents & Conditions:

  • Pd(PPh₃)₄, K₂CO₃ : Enables cross-coupling with boronic acids at the pyrimidine ring .

  • EDCl/HOBt : Facilitates amide bond formation between the piperidine carbonyl and amines .

Example Application:
In anti-tubercular agent synthesis, coupling with pyrazine-2-carbonyl piperazine yielded derivatives with IC₅₀ values <2 μM .

Reduction and Oxidation

The ethanone group is redox-active:

Reactions:

  • Reduction :

    EthanoneNaBH4/MeOHSecondary alcohol(Yield: 90%)[5]\text{Ethanone} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Secondary alcohol} \quad (\text{Yield: 90\%})[5]
  • Oxidation :

    EthanoneKMnO4/H2SO4Carboxylic acid(Yield: 78%)[1]\text{Ethanone} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{Carboxylic acid} \quad (\text{Yield: 78\%})[1]

Acylation and Condensation

The ethanone bridge participates in ketone-specific reactions:

Key Pathways:

  • Aldol Condensation :

    2×CompoundNaOH/EtOHβ-Hydroxy ketoneH2Oα,β-Unsaturated ketone[5]2 \times \text{Compound} \xrightarrow{\text{NaOH/EtOH}} \beta\text{-Hydroxy ketone} \xrightarrow{-\text{H}_2\text{O}} \alpha,\beta\text{-Unsaturated ketone}[5]
  • Grignard Addition :

    Ethanone+RMgXTertiary alcohol(Yield: 65–80%)[5]\text{Ethanone} + \text{RMgX} \rightarrow \text{Tertiary alcohol} \quad (\text{Yield: 65–80\%})[5]

Structural Modifications for Bioactivity

Optimization studies reveal critical structure-activity relationships (SAR):

  • Piperidine Substitution : Replacing morpholine with (S)-3-hydroxypyrrolidine at R₃ increased inhibitory potency 10-fold .

  • Pyrimidine Functionalization : Electrophilic substitution at C-5 enhances binding to biological targets like PDE10A .

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductApplication
Nucleophilic AromaticNaH, DMF, 130°C Fluoroaryl-pyrimidine conjugateDrug intermediate
Hydrolysis37% HCl, RT Piperidine-4-carboxylic acidBioactive scaffold
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME Biaryl-pyrimidine derivativeKinase inhibitor development
Reductive AminationNaBH₃CN, MeOH Secondary amineLibrary synthesis

Scientific Research Applications

Inhibitors of Phosphatidylinositol 3-Kinase (PI3K)

Research indicates that derivatives of pyrimidine compounds can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell proliferation and survival pathways. The inhibition of PI3K is crucial in cancer therapy as it can suppress tumor growth and enhance the efficacy of other anticancer agents .

Antibacterial Activity

Studies on pyrimidine derivatives have shown promising antibacterial activities against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone have been evaluated for their ability to inhibit bacterial growth, showing minimum inhibitory concentrations (MIC) that indicate potential as therapeutic agents against resistant bacterial strains .

Neuropharmacological Effects

Pyrimidine-containing compounds have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The piperidine component may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further studies in neuropharmacology .

Table: Synthesis Overview

MethodYield (%)Reaction Time (hours)Conditions
Microwave-Assisted Synthesis850.5Solvent-free
Conventional Heating702Ethanol reflux
Ultrasound-Assisted Synthesis901Aqueous medium

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

  • Case Study on Anticancer Activity : A study demonstrated that a related compound inhibited PI3K activity in human cancer cell lines, leading to reduced cell viability and increased apoptosis rates. This suggests that similar compounds could be developed into effective anticancer therapies .
  • Antibacterial Screening : In vitro tests showed that pyrimidine derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antibiotics in the face of rising resistance .

Mechanism of Action

The mechanism of action of 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparative Data Tables

Table 1. Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Key Functional Groups
Target Compound ~400 ~1.8 Pyrimidin-2-yloxy, carbonyl
1-{4-[6-(4-Methanesulfonyl-phenylamino)...} ~500 ~0.5 Nitro, sulfonamide
1-(3-(Piperidin-1-yl)phenyl)ethanone 203.28 ~2.5 Phenyl, piperidine
(R)-1-(3-(6H-imidazo[...])piperidine... ~450 ~1.2 Fused heterocycle, nitrile

Biological Activity

The compound 1-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C₂₁H₂₉N₅O₂
  • Molecular Weight: 385.49 g/mol

This compound features a pyrimidine moiety linked to piperidine rings, which is characteristic of many biologically active compounds.

Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that similar piperidine derivatives induced apoptosis in cancer cell lines, showing promise as potential anticancer agents. The mechanism involved modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AFaDu (hypopharyngeal)10.5Apoptosis induction
Compound BMCF-7 (breast cancer)15.2Cell cycle arrest
This compoundA549 (lung cancer)TBDTBD

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A related study reported that compounds similar to This compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to range from 0.25 to 1 µg/mL, indicating potent antibacterial effects .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
Compound CS. aureus0.5
Compound DE. coli0.75
This compoundTBDTBD

The biological activity of This compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: The compound may interact with specific receptors that regulate cell growth and apoptosis.
  • DNA Interaction: Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives for anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, highlighting their potential as anti-tubercular agents . This underscores the relevance of piperidine-based compounds in treating infectious diseases.

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

Piperidine-Pyrimidine Coupling : React 3-(pyrimidin-2-yloxy)piperidine with a carbonylating agent (e.g., triphosgene) to form the piperidine-1-carbonyl intermediate.

Piperidine-Acetyl Linkage : Introduce the ethanone group via nucleophilic substitution or amide coupling, using reagents like acetyl chloride in the presence of a base (e.g., NaOH in dichloromethane) .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol) to isolate the product.
Validation : Confirm yield (>80%) and purity (>95%) via HPLC and NMR .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • 1H/13C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, pyrimidinyl protons at δ 8.3–8.7 ppm) and carbonyl carbons (δ ~170 ppm) .
  • IR Spectroscopy : Detect C=O stretches (~1650–1700 cm⁻¹) and pyrimidine C-N vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry (GC-MS) : Observe molecular ion peaks (e.g., m/z 356 for [M+H]+) despite low intensity (0.5–8%), supplemented by fragmentation patterns .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particles (P261 precaution) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (P403+P233 storage code) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and GC-MS data?

Methodological Answer:

  • HPLC-DAD vs. GC-MS : Use diode-array detection (HPLC-DAD) to confirm UV absorbance profiles of the compound, while GC-MS identifies volatile byproducts (e.g., residual solvents or degradation products).
  • Cross-Validation : Compare retention times and spectral matches with reference standards. For example, a discrepancy in molecular ion intensity (e.g., 5% in GC-MS) may indicate non-volatile impurities undetected by GC-MS, necessitating LC-MS for confirmation .

Q. How to design structure-activity relationship (SAR) studies targeting pyrimidine-piperidine hybrids?

Methodological Answer:

  • Variable Substituents : Synthesize derivatives with modified pyrimidine substituents (e.g., Cl, CH3 at position 4) and piperidine linkers (e.g., ester vs. amide) to assess steric/electronic effects .
  • Biological Assays : Test inhibitory activity against kinase targets (e.g., EGFR) using fluorescence polarization assays. Correlate IC50 values with substituent bulk (e.g., logP calculations) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Q. What methodological considerations apply to in vivo pharmacokinetic studies of this compound?

Methodological Answer:

  • Formulation : Prepare a stable suspension using 0.5% carboxymethylcellulose (CMC) for oral gavage in rodent models .
  • Dosing Regimen : Administer 10 mg/kg body weight twice daily, monitoring plasma concentration via LC-MS/MS over 24 hours (t1/2 estimation).
  • Metabolite Profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) using microsomal incubations and HR-MS .

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